![molecular formula C20H23ClN2O3S2 B2574927 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 941910-85-6](/img/structure/B2574927.png)
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide
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Description
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide, also known as ML352, is a small molecule inhibitor that has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases.
Scientific Research Applications
Antibacterial Activity
Several studies have synthesized derivatives of acetamide and evaluated their antibacterial potential. Compounds with similar structures have shown moderate to good antibacterial activity against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. These studies highlight the potential of such compounds in the development of new antibacterial agents (Kashif Iqbal et al., 2017; K. Nafeesa et al., 2017).
Enzyme Inhibition
Research into the enzyme inhibition properties of related compounds has also been conducted. Some derivatives have been tested for their inhibition potential against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These studies suggest that these compounds may have potential applications in the treatment of diseases where enzyme inhibition is beneficial (H. Khalid et al., 2014).
Antimicrobial Evaluation
Other research efforts have focused on synthesizing new derivatives and evaluating their antimicrobial efficacy. Some compounds showed promising results against various pathogens, indicating the potential for these substances in antimicrobial applications (E. Darwish et al., 2014).
Hypoglycemic Activity
There has also been an investigation into the hypoglycemic activities of acylamide derivatives, with some showing potential as hypoglycemic agents. This suggests a possible application in the treatment of diabetes or related metabolic disorders (V. Srivastava et al., 1996).
properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S2/c1-27-19-8-3-2-7-18(19)22-20(24)14-16-6-4-5-13-23(16)28(25,26)17-11-9-15(21)10-12-17/h2-3,7-12,16H,4-6,13-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXATOYPXHHWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide |
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